
1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea, also known as DPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPU is a urea derivative that has a pyrazolylphenyl group and an oxolan-2-ylmethyl group attached to it.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins. For example, 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea has been shown to have various biochemical and physiological effects. In addition to its herbicidal and insecticidal activity, 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea has also been shown to have antifungal and antibacterial activity. 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its relatively simple synthesis method. 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea. One area of research is in the development of new herbicides and insecticides based on 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea. Another area of research is in the development of new cancer treatments based on 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea and its potential applications in various fields.
Conclusion
In conclusion, 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea is relatively simple, and it has been studied extensively for its potential use as a herbicide, insecticide, fungicide, and cancer treatment. While there are limitations to its use, further research is needed to fully understand the potential of 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea in various fields.
Méthodes De Synthèse
The synthesis of 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbonyl chloride with 3-(oxolan-2-ylmethyl)amine in the presence of a base such as triethylamine. The resulting product is then treated with urea to obtain 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea has been studied extensively for its potential applications in various fields. One of the major areas of research is in the field of agriculture, where 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea has been shown to have herbicidal activity against various weeds. 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea has also been studied for its potential use as a fungicide and insecticide.
In addition to its agricultural applications, 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea has also been studied for its potential use in cancer treatment. Studies have shown that 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea has also been shown to inhibit the growth of tumors in animal models.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-16(19-17(22)18-11-15-9-6-10-23-15)13(2)21(20-12)14-7-4-3-5-8-14/h3-5,7-8,15H,6,9-11H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJZECJMFZXBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

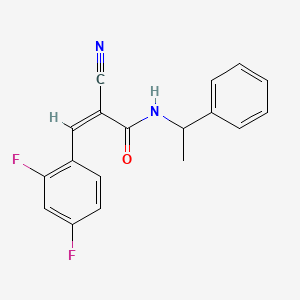
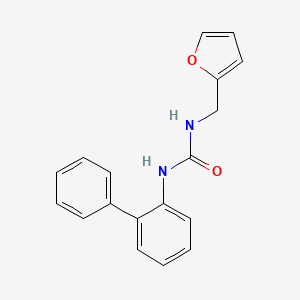

![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)
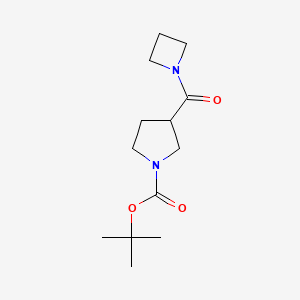

![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
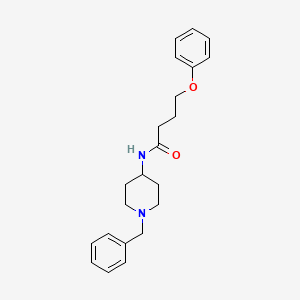
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)
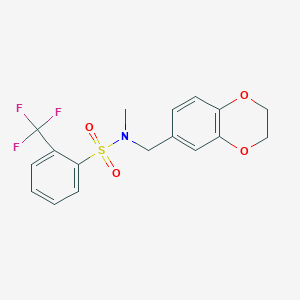
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)
